molecular formula C13H19NO3 B1272774 3-Amino-3-(4-butoxyphenyl)propanoic acid CAS No. 405294-73-7

3-Amino-3-(4-butoxyphenyl)propanoic acid

Cat. No.: B1272774
CAS No.: 405294-73-7
M. Wt: 237.29 g/mol
InChI Key: MBSPCPOKMWFVAG-UHFFFAOYSA-N
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Description

3-Amino-3-(4-butoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Derivatives

  • 3-Amino-3-(4-butoxyphenyl)propanoic acid and similar compounds can be synthesized using various methods. A study by Orlinskii explored preparative synthesis methods for related acids, which could provide insights into the synthesis of this compound (Orlinskii, 1996).

Biocatalysis and Pharmaceutical Intermediates

  • In pharmaceutical research, β-amino acids like S-3-amino-3-phenylpropionic acid, a compound structurally related to this compound, are used as intermediates in drug development. A study by Li et al. explored biocatalysis methods using Methylobacterium Y1-6 to synthesize such intermediates (Li et al., 2013).

Applications in Asymmetric Synthesis

  • Enantiomerically pure forms of similar compounds have been synthesized for applications in asymmetric hydrogenation, as detailed in research by Hansen and Kubryk. This process is critical for producing chiral compounds, which are important in pharmaceuticals (Hansen & Kubryk, 2006).

Vibrational and Structural Analysis

  • The vibrational and structural properties of related compounds have been studied, providing insights into the molecular characteristics of this compound. Studies like those by Muthu and Paulraj focus on the Fourier transform infrared (FT-IR) and Raman spectra, which can be applied to understand the chemical behavior of such compounds (Muthu & Paulraj, 2012).

Supramolecular Chemistry

  • The compound's potential applications in supramolecular chemistry have been suggested, as seen in the work of Kundu et al. where similar molecules are used in the creation of polymeric and molecular complexes (Kundu et al., 2015).

Analytical and Spectroscopic Applications

  • This compound and its derivatives could be used in analytical chemistry, as indicated by studies like that of Frade et al., which explore fluorescence derivatization of amino acids for biological assays (Frade et al., 2007).

Safety and Hazards

Safety information for “3-Amino-3-(4-butoxyphenyl)propanoic acid” indicates that it should be handled in a well-ventilated place with suitable protective clothing. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

Properties

IUPAC Name

3-amino-3-(4-butoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-3-8-17-11-6-4-10(5-7-11)12(14)9-13(15)16/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSPCPOKMWFVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386657
Record name 3-amino-3-(4-butoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405294-73-7
Record name 3-amino-3-(4-butoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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